molecular formula C5H11NOS B12935353 N-(Propan-2-yl)-2-sulfanylacetamide CAS No. 58458-67-6

N-(Propan-2-yl)-2-sulfanylacetamide

Cat. No.: B12935353
CAS No.: 58458-67-6
M. Wt: 133.21 g/mol
InChI Key: HTAGYIGDUSMPNN-UHFFFAOYSA-N
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Description

N-Isopropyl-2-mercaptoacetamide is an organic compound characterized by the presence of an isopropyl group attached to a mercaptoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-2-mercaptoacetamide typically involves the reaction of isopropylamine with 2-mercaptoacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Isopropylamine+2-Mercaptoacetic acidN-Isopropyl-2-mercaptoacetamide\text{Isopropylamine} + \text{2-Mercaptoacetic acid} \rightarrow \text{N-Isopropyl-2-mercaptoacetamide} Isopropylamine+2-Mercaptoacetic acid→N-Isopropyl-2-mercaptoacetamide

Industrial Production Methods: In an industrial setting, the production of N-Isopropyl-2-mercaptoacetamide may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.

Types of Reactions:

    Oxidation: N-Isopropyl-2-mercaptoacetamide can undergo oxidation reactions, leading to the formation of disulfides or sulfoxides.

    Reduction: The compound can be reduced to yield thiols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.

Major Products:

    Oxidation: Disulfides, sulfoxides

    Reduction: Thiols

    Substitution: Various substituted mercaptoacetamides

Scientific Research Applications

Mechanism of Action

The mechanism by which N-Isopropyl-2-mercaptoacetamide exerts its effects is primarily through its interaction with specific molecular targets. For instance, as an inhibitor of metallo-β-lactamases, it binds to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics . This interaction involves coordination with metal ions present in the enzyme’s active site, thereby inhibiting its activity.

Comparison with Similar Compounds

Uniqueness: N-Isopropyl-2-mercaptoacetamide is unique due to its specific isopropyl group, which imparts distinct chemical properties and biological activities

Properties

CAS No.

58458-67-6

Molecular Formula

C5H11NOS

Molecular Weight

133.21 g/mol

IUPAC Name

N-propan-2-yl-2-sulfanylacetamide

InChI

InChI=1S/C5H11NOS/c1-4(2)6-5(7)3-8/h4,8H,3H2,1-2H3,(H,6,7)

InChI Key

HTAGYIGDUSMPNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CS

Origin of Product

United States

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